molecular formula C6H11N3O B6252712 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol CAS No. 1296308-08-1

1-(4-amino-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B6252712
CAS No.: 1296308-08-1
M. Wt: 141.2
InChI Key:
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Description

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C6H11N3O It features a pyrazole ring substituted with an amino group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-1H-pyrazole with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 4-amino-1H-pyrazole in a suitable solvent such as ethanol.

    Step 2: Add epichlorohydrin dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Neutralize the reaction mixture with a base such as sodium hydroxide.

    Step 5: Extract the product with an organic solvent like dichloromethane and purify it using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-(4-amino-1H-pyrazol-1-yl)propan-2-one.

    Reduction: Formation of 1-(4-amino-1H-pyrazol-1-yl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    1-(4-Hydroxy-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

    1-(4-Methyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a methyl group instead of an amino group.

Uniqueness: 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1296308-08-1

Molecular Formula

C6H11N3O

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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